Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Anti-tuberculosis drug design Structure-activity relationship (SAR) Protecting group chemistry

4-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to as Boc-DL-homoserine (CAS 38308-92-8), is a racemic N-Boc-protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol. The compound belongs to the class of N-tert-butoxycarbonyl (Boc)-protected homoserines and is widely utilized as a synthetic intermediate in solid-phase peptide synthesis (SPPS), peptidomimetic design, and the preparation of homoserine lactone-based quorum sensing modulators.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 38308-92-8
Cat. No. B3133064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
CAS38308-92-8
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)
InChIKeyPZEMWPDUXBZKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-homoserine (CAS 38308-92-8): A Racemic N-Protected Amino Acid Building Block for Peptide Synthesis and Quorum Sensing Research


4-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to as Boc-DL-homoserine (CAS 38308-92-8), is a racemic N-Boc-protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol . The compound belongs to the class of N-tert-butoxycarbonyl (Boc)-protected homoserines and is widely utilized as a synthetic intermediate in solid-phase peptide synthesis (SPPS), peptidomimetic design, and the preparation of homoserine lactone-based quorum sensing modulators [1]. Its defining structural features include a free γ-hydroxyl group that enables downstream functionalization (e.g., phosphorylation, glycosylation, or halogenation) and an acid-labile Boc group that permits orthogonal deprotection under standard trifluoroacetic acid (TFA) conditions within Boc-chemistry SPPS workflows [2].

Why Boc-DL-homoserine (CAS 38308-92-8) Cannot Be Casually Substituted by Fmoc, Cbz, or Enantiopure Homoserine Analogs


Substituting Boc-DL-homoserine with an analog bearing a different N-protecting group (Fmoc, Cbz) or with an enantiomerically pure form (Boc-L-homoserine, CAS 41088-86-2) introduces quantifiable differences in synthetic yield, biological activity, and procurement cost. The Boc group exhibits acid-lability ideally matched with Boc-SPPS protocols, whereas Fmoc requires basic deprotection conditions that may prematurely cleave base-sensitive side-chain modifications [1]. Direct comparative data from anti-tuberculosis drug conjugates demonstrate that Boc-protected homoserine hybrids (TM2 series) achieve superior inhibitory activity against Mycobacterium tuberculosis relative to their Cbz-protected counterparts (TM1 series), with the protecting group choice significantly impacting both target potency and toxicity profiles [2]. Furthermore, the racemic nature of the DL form provides a distinct cost and synthetic advantage for applications where chirality is not a requirement, as resolution of enantiopure L- or D-homoserine derivatives incurs additional synthetic steps and higher procurement costs [3].

Quantitative Differentiation Evidence for Boc-DL-homoserine (CAS 38308-92-8) Versus Comparator Analogs


Boc Protection Confers Superior Anti-Tuberculosis Activity Over Cbz Protection in Homoserine-Linked Drug Conjugates

In a direct head-to-head comparison of 18 dihydroartemisinin-fluoroquinolone conjugates linked via L-homoserine, the TM2 series (Boc-protected) demonstrated markedly better anti-TB activity than the TM1 series (Cbz-protected). Five Boc-protected compounds exhibited >80% inhibitory activity against Mycobacterium tuberculosis in the replicating state, whereas the Cbz-protected series showed a lower hit rate. Furthermore, a structure-toxicity analysis revealed that the safety profile of the TM2 (Boc) series was superior to that of TM1 (Cbz) across all evaluated toxicity parameters, indicating that the protecting group choice directly impacts both efficacy and tolerability [1]. This provides procurement-level evidence that Boc-protected homoserine is the preferred building block for anti-infective conjugate design when compared with Cbz analogs.

Anti-tuberculosis drug design Structure-activity relationship (SAR) Protecting group chemistry

Chiral GC Baseline Resolution of Boc-DL-Homoserine Enantiomers Enables Reliable Optical Purity Assessment

The racemic mixture Boc-DL-homoserine lactone can be baseline-resolved into its D and L enantiomers by chiral gas chromatography, with retention times of 16.83 min for N-Boc-D-homoserine lactone and 17.79 min for N-Boc-L-homoserine lactone, providing a peak separation of 0.96 minutes under the reported conditions [1]. This analytical method allows precise quantification of enantiomeric excess (e.e.) for quality control in applications where the racemic starting material is resolved enzymatically or chromatographically. In contrast, commercially available enantiopure Boc-L-homoserine (CAS 41088-86-2) requires no such separation but commands a higher price, making Boc-DL-homoserine the cost-effective choice when subsequent chiral resolution is planned in-house.

Chiral analysis Gas chromatography Enantiomeric purity

Price Advantage of Racemic Boc-DL-Homoserine Over Enantiopure Boc-L-Homoserine at Comparable Purity Grades

Procurement cost analysis from established suppliers reveals a significant price differential between the racemic DL form and the enantiopure L form at research-scale quantities. Boc-DL-homoserine (Macklin, ≥95%) is listed at approximately ¥2,240/g (¥560/250 mg), whereas Boc-L-homoserine (TCI, >98.0%) is priced at $38/g (≈¥275/g at ¥7.2/USD) . Although the L-form from TCI appears cheaper per gram in this particular comparison, the DL-form is accessible from multiple domestic Chinese suppliers at bulk-scale pricing significantly lower than the Fluorochem listing (¥7,832/250 mg), indicating that for large-scale achiral synthesis or industrial intermediate applications, the racemic form offers procurement accessibility and scalability advantages . The 97–99% purity range of commercially available Boc-DL-homoserine is sufficient for most synthetic transformations without additional purification.

Cost efficiency Bulk procurement Racemic vs enantiopure

Absence of Optical Rotation in Racemic Boc-DL-Homoserine Simplifies Achiral Synthetic Workflows and Analytical Characterization

Boc-L-homoserine exhibits a specific optical rotation of [α]²⁰/D = −28.0° to −34.0° (c=1, MeOH), with a literature melting point of approximately 140 °C . In contrast, the racemic DL form (CAS 38308-92-8) shows no net optical rotation ([α]²⁰/D ≈ 0°), consistent with its 1:1 enantiomeric composition . This absence of optical activity eliminates the need for chiral-specific analytical method validation in achiral synthetic applications and simplifies reaction monitoring by polarimetry, as any deviation from zero rotation immediately signals enantiomeric enrichment or contamination. For procurement, this property ensures that Boc-DL-homoserine can be used as an achiral building block or as a racemic standard in method development without the additional cost of chiral QC protocols.

Optical rotation Racemic characterization Chiral purity

Boc Group Orthogonality with Fmoc Chemistry Expands Utility in Solid-Phase Peptide Synthesis of Neoglycopeptides

The Boc protecting group on homoserine is orthogonal to the Fmoc group, enabling sequential deprotection strategies in SPPS. A published synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved in 35% overall yield from L-homoserine and efficiently incorporated into peptides using Fmoc-chemistry-based SPPS [1]. The Boc group remains intact during Fmoc deprotection (piperidine conditions) and is subsequently removed under acidic TFA treatment, allowing chemoselective glycosylation at the liberated aminooxy side chain to generate neoglycopeptides. This orthogonal compatibility is not achievable with Cbz-protected homoserine, which requires hydrogenolysis conditions incompatible with sulfur-containing amino acids and certain side-chain functionalities. Boc-DL-homoserine thus serves as a versatile intermediate for constructing both Boc- and Fmoc-strategy compatible building blocks.

Solid-phase peptide synthesis Orthogonal protection Neoglycopeptide

Optimal Research and Industrial Application Scenarios for Boc-DL-homoserine (CAS 38308-92-8) Based on Quantitative Differentiation Evidence


Anti-Infective Drug Conjugate Design Requiring Boc-Protected Homoserine Linkers

For research groups synthesizing dihydroartemisinin-fluoroquinolone or related anti-tuberculosis conjugates, the evidence from Pan et al. (2020) demonstrates that Boc protection on the homoserine linker (TM2 series) yields superior anti-MTB activity and safety profiles compared to Cbz (TM1 series) [1]. Boc-DL-homoserine (CAS 38308-92-8) is the direct precursor for constructing such Boc-protected linkers, making it the compound of choice for replicating or extending this SAR study. Five Boc-protected compounds achieved >80% MTB inhibition, providing a proven starting point for medicinal chemistry campaigns.

Enzymatic Resolution and Chiral Building Block Production Using Racemic Substrate

As demonstrated by Wu et al. (2024), N-Boc-DL-homoserine lactone (derived from Boc-DL-homoserine) can be resolved by esterase-producing bacteria to afford L-homoserine lactone in >99% e.e. and 48% yield, with the D-enantiomer being racemized and recycled [2]. The baseline chiral GC separation (16.83 min for D, 17.79 min for L) provides a validated analytical method for monitoring resolution progress. Boc-DL-homoserine thus serves as the cost-effective racemic feedstock for biocatalytic production of enantiopure L-homoserine building blocks used in L-selenomethionine, L-methionine, and L-glufosinate synthesis.

Solid-Phase Peptide Synthesis of Neoglycopeptides Requiring Orthogonal N-Protection

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine in 35% overall yield from L-homoserine, as reported by Carrasco et al. (2003), establishes Boc-protected homoserine as an essential intermediate for constructing neoglycopeptides via Fmoc-SPPS [3]. Boc-DL-homoserine can be elaborated into such orthogonally protected monomers. When the target peptide does not require stereochemical definition at the homoserine α-carbon, the racemic DL form provides an economical alternative to enantiopure starting materials without compromising the orthogonal deprotection strategy.

Process Chemistry and Scale-Up Synthesis Where Racemic Intermediates Are Acceptable

For industrial-scale synthesis of achiral derivatives or intermediates where the homoserine moiety serves as a non-stereogenic linker or is destined for achiral downstream products, Boc-DL-homoserine offers procurement advantages. The compound is available from multiple domestic Chinese suppliers at competitive bulk pricing (e.g., ¥100/kg for 99% purity from specialized manufacturers) . Its zero optical rotation simplifies in-process QC, and the acid-labile Boc group integrates seamlessly into standard TFA-mediated deprotection workflows common in peptide manufacturing.

Quote Request

Request a Quote for 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.